BenchChemオンラインストアへようこそ!

BLU-5937

P2X3 Receptor Pharmacology In Vitro Selectivity Profiling Refractory Chronic Cough

BLU-5937 (Camlipixant) is a >960-fold selective P2X3 homotrimeric receptor antagonist purpose-engineered to eliminate the taste-disturbance liability of first-generation P2X2/3 inhibitors. With no taste alteration at 30× P2X3 IC₅₀, a 34-percentage-point placebo-adjusted cough reduction in the Phase 2b SOOTHE trial, and a once-daily ER formulation delivering 90% AUC∞ bioavailability, this compound uniquely supports IND-enabling pharmacology, preclinical toxicology, and head-to-head comparator studies against gefapixant. Procure for translational chronic cough programs where target selectivity directly predicts therapeutic index and patient tolerability.

Molecular Formula C24H26F2N4O3
Molecular Weight 456.49
Cat. No. B1192307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBLU-5937
SynonymsBLU5937;  BLU 5937;  BLU-5937
Molecular FormulaC24H26F2N4O3
Molecular Weight456.49
Structural Identifiers
SMILESO=C(N1C[C@H](CC2=C(C3=C(F)C=C(C(NC)=O)C=C3F)N=C4C=C(C)C=CN42)CCC1)OC
InChIInChI=1S/C24H26F2N4O3/c1-14-6-8-30-19(10-15-5-4-7-29(13-15)24(32)33-3)22(28-20(30)9-14)21-17(25)11-16(12-18(21)26)23(31)27-2/h6,8-9,11-12,15H,4-5,7,10,13H2,1-3H3,(H,27,31)/t15-/m0/s1
InChIKeyHHJIZLMOCIYWJF-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BLU-5937 (Camlipixant) Procurement Guide: Selective P2X3 Antagonist for Refractory Chronic Cough


BLU-5937 (Camlipixant) is a small-molecule, orally active, non-competitive antagonist that targets the P2X3 homotrimeric receptor, currently in Phase 3 clinical development for the treatment of refractory chronic cough (RCC) [1]. It was designed to address a key limitation of earlier P2X3 antagonists—namely, taste disturbance caused by inhibition of the P2X2/3 heterotrimeric receptor—by achieving high selectivity for the P2X3 homotrimer [2]. The compound's selectivity profile and clinical safety data suggest it is a differentiated candidate within the P2X3 antagonist class for scientific investigation and therapeutic development [3].

Why BLU-5937 (Camlipixant) Is Not Interchangeable with Other P2X3 Antagonists


The P2X receptor family comprises homotrimeric (P2X3) and heterotrimeric (P2X2/3) isoforms with distinct physiological roles: P2X3 is primarily involved in cough reflex hypersensitivity, while P2X2/3 is critical for taste perception [1]. This functional divergence makes simple substitution among P2X3 antagonists unreliable; a compound's selectivity profile directly predicts its therapeutic index and tolerability. For instance, the first-generation antagonist gefapixant exhibits limited selectivity between these isoforms, resulting in a high incidence of taste-related adverse events that has impacted its regulatory and commercial trajectory [2]. In contrast, BLU-5937 was specifically engineered to achieve a >1000-fold selectivity window, a quantitative difference that translates into a distinct clinical profile and procurement rationale [3].

BLU-5937 (Camlipixant) Quantitative Differentiation Evidence: Selectivity, Efficacy, and Safety Data


In Vitro Selectivity: BLU-5937 Exhibits >960-Fold Selectivity for P2X3 over P2X2/3, a Critical Differentiator

BLU-5937 demonstrated an IC50 of 25 nM for the human P2X3 homotrimeric receptor, compared to >24,000 nM (>24 µM) for the human P2X2/3 heterotrimeric receptor [1]. This corresponds to a selectivity ratio of >960-fold for the cough-relevant P2X3 isoform over the taste-relevant P2X2/3 isoform [2]. In contrast, gefapixant, a leading first-generation P2X3 antagonist, exhibits a markedly lower selectivity ratio, contributing to its dose-limiting taste disturbance adverse events [3].

P2X3 Receptor Pharmacology In Vitro Selectivity Profiling Refractory Chronic Cough

Preclinical Taste Preservation: BLU-5937 Does Not Alter Taste Perception at Doses 30× the Antitussive IC50

In a rat behavioral taste model, BLU-5937 did not inhibit taste perception, whereas gefapixant significantly impacted taste in the same model [1]. Furthermore, pharmacokinetic analysis demonstrated that BLU-5937 did not affect taste function at plasma concentrations up to 30 times its IC50 for P2X3 [2]. This stands in contrast to gefapixant, which in Phase 3 trials caused taste-related adverse events in a substantial proportion of patients (up to 20% experiencing some degree of taste loss, and 15-20% discontinuing at the highest dose) [3].

Preclinical Toxicology Taste Disturbance P2X2/3 Receptor

Phase 2b Clinical Efficacy: BLU-5937 (50-200 mg BID) Reduced Placebo-Adjusted Cough Frequency by ~34 Percentage Points

In the Phase 2b SOOTHE trial (NCT04678206, n=249), BLU-5937 at doses of 50 mg and 200 mg BID reduced placebo-adjusted awake cough frequency by 34.4 and 34.2 percentage points, respectively (both P≤0.005) after 4 weeks [1]. The absolute reduction from baseline at Day 28 was 52.8% and 52.6% for the 50 mg and 200 mg doses, respectively, compared to 28.0% for placebo [2]. This efficacy magnitude compares favorably to gefapixant, whose Phase 3 trials demonstrated placebo-adjusted reductions in cough frequency of <20 percentage points [3].

Phase 2b Clinical Trial Refractory Chronic Cough Antitussive Efficacy

Clinical Tolerability: BLU-5937 Taste-Related Adverse Events Occurred at ≤6.5% (vs. 4.9% Placebo), with No Complete Taste Loss

In the Phase 2 RELIEF trial, taste-related adverse events (including taste alteration and partial taste loss) occurred at rates of 6.5%, 9.8%, 10%, and 8.6% across the 25 mg, 50 mg, 100 mg, and 200 mg BID dose groups, respectively, compared to 4.9% on placebo; notably, no patients reported complete taste loss [1]. In the subsequent Phase 2b SOOTHE trial, only 10 of 186 patients (5.4%) receiving BLU-5937 experienced any taste disturbance, with no partial or complete taste loss reported [2]. This contrasts sharply with gefapixant's Phase 3 data, where up to 20% of patients experienced some degree of taste loss and 15-20% discontinued due to adverse events at the highest dose [3].

Clinical Safety Taste Disturbance Patient Tolerability

Once-Daily Extended-Release Formulation Demonstrates Equivalent Bioavailability to Twice-Daily Immediate-Release Formulation

A Phase 1 bioavailability study demonstrated that a once-daily Extended-Release (ER) formulation of camlipixant achieved equivalent bioavailability to the twice-daily Immediate-Release (IR) formulation, with geometric mean ratios of 90% for AUC∞, 82% for AUC24h, and 88% for C24h [1]. The ER formulation was well tolerated, with no taste-related adverse events reported, and its safety profile was consistent with previous camlipixant trials [2]. This formulation advancement offers a tangible procurement and patient compliance advantage over competitors requiring twice-daily dosing, such as the IR formulation of gefapixant.

Pharmacokinetics Formulation Development Patient Compliance

BLU-5937 (Camlipixant) High-Impact Application Scenarios Based on Differentiated Evidence


Investigational New Drug (IND)-Enabling Studies for Refractory Chronic Cough

BLU-5937's high P2X3 selectivity (>960-fold over P2X2/3) and preclinical taste preservation profile (no taste alteration at 30× P2X3 IC50) make it an ideal candidate for IND-enabling pharmacology and toxicology programs focused on chronic cough [1]. The compound's demonstrated efficacy in the SOOTHE Phase 2b trial (placebo-adjusted cough reduction of ~34 percentage points) provides a robust clinical anchor for dose selection and proof-of-concept study design [2].

Clinical Development of Once-Daily Oral Therapy for Improved Patient Adherence

The once-daily Extended-Release (ER) formulation of camlipixant, which has shown equivalent bioavailability (90% AUC∞, 82% AUC24h) to the twice-daily IR formulation, is directly applicable for clinical programs aiming to maximize patient compliance in chronic cough management [3]. The ER formulation's favorable tolerability profile (no taste-related AEs in the Phase 1 study) supports its selection for Phase 3 and commercialization strategies [4].

Comparative Effectiveness Research in P2X3 Antagonist Class

The unique combination of high P2X3 selectivity, robust antitussive efficacy in high-cough-count patients (placebo-adjusted reduction of up to 32% in the RELIEF trial subgroup with ≥32.4 coughs/hour), and minimal taste disturbance (5.4-10% incidence, no complete taste loss) positions BLU-5937 as a key comparator for future head-to-head studies or real-world evidence generation against gefapixant and emerging P2X3 antagonists [5]. Such comparative research could clarify the therapeutic index advantages of selective P2X3 targeting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for BLU-5937

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.